molecular formula C18H16ClN3O3S B2616599 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1448121-73-0

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No. B2616599
CAS RN: 1448121-73-0
M. Wt: 389.85
InChI Key: CMJZKHLADVBWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H16ClN3O3S and its molecular weight is 389.85. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Pharmacological Evaluation

A series of compounds, including those with similar structural motifs to the compound , have been synthesized using microwave-assisted methods. These compounds demonstrated significant antibacterial and antifungal activities, highlighting their potential as leads for developing new antimicrobial agents (Mistry & Desai, 2006).

Heme Oxygenase Inhibition

Derivatives closely related to the specified compound have been designed as selective inhibitors for heme oxygenases, which are enzymes involved in the degradation of heme. Such inhibition presents a pathway for exploring therapeutic applications in conditions where modulation of heme metabolism is beneficial (Roman et al., 2010).

Antimicrobial Activity

Compounds with structural features similar to the specified compound have shown promising antimicrobial properties. This includes activity against a range of bacterial and fungal pathogens, suggesting the potential for these compounds to be developed into new antimicrobial drugs (Kumar et al., 2007), (Shah et al., 2014).

Green Chemistry Applications

The compound and its derivatives have been utilized in green chemistry applications, such as the one-pot formation of imidazolone and pyrimidinone derivatives containing a sulfonyl group. These reactions highlight the compound's versatility and potential for environmentally friendly chemical synthesis (Nematpour et al., 2016).

Synthesis of Bioactive Derivatives

Research has also focused on synthesizing bioactive sulfonamide and amide derivatives of piperazine incorporating the imidazo[1,2-b]pyridazine moiety, which shares structural similarities with the compound . These derivatives exhibited antimicrobial, antifungal, and antimalarial activities, underscoring the potential for developing new therapeutic agents (Bhatt et al., 2016).

properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-13-5-7-14(8-6-13)26(24,25)15-9-21(10-15)18(23)11-22-12-20-16-3-1-2-4-17(16)22/h1-8,12,15H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJZKHLADVBWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone

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